丙草胺

概述

作用机制

丙草胺通过干扰光合作用中的电子传递,特别是靶向光系统 II 来发挥其除草作用 . 这种破坏抑制了植物产生能量的能力,最终导致其死亡。 在人细胞中,丙草胺诱导氧化应激、DNA 损伤和细胞周期停滞,这可能与其细胞毒作用有关 .

科学研究应用

丙草胺在科学研究中具有多种应用:

化学: 用作分析化学中开发检测方法的参考化合物.

生物学: 研究其对细胞过程的影响,例如诱导人细胞中的氧化应激和 DNA 损伤.

医学: 研究其潜在的细胞毒作用及其作用机制.

生化分析

Biochemical Properties

Prometryn can induce oxidative stress in organisms, even at low concentrations . It reduces the activities of antioxidant enzymes and increases the level of lipid peroxidation . This suggests that Prometryn plays a significant role in biochemical reactions involving oxidative stress.

Cellular Effects

Prometryn has been shown to have significant effects on various types of cells. For instance, it has been found to alter the morphological structure of the hepatopancreas and intestine in Eriocheir sinensis, a species of crab . It also affects the species composition of the intestinal flora, indicating that it can influence cell function and cellular processes .

Molecular Mechanism

The molecular mechanism of Prometryn’s action involves inducing oxidative stress in cells. It reduces the activities of antioxidant enzymes, leading to increased lipid peroxidation . This suggests that Prometryn exerts its effects at the molecular level through interactions with these enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

Long-term exposure to Prometryn can result in immune and detoxification fatigue . Short-term exposure, on the other hand, can upregulate the expression of genes related to immunity, inflammation, and detoxification . This indicates that the effects of Prometryn can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of Prometryn vary with different dosages in animal models. For instance, it has been shown to induce toxicity in bony fish and shrimp . The specific effects and thresholds observed in these studies would depend on the species and the specific conditions of the experiment.

Metabolic Pathways

Prometryn affects the metabolic pathways of organisms by inhibiting the utilization rate of phosphorus and nitrogen . This suggests that it interacts with enzymes or cofactors involved in these metabolic pathways.

准备方法

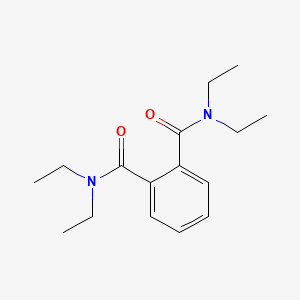

丙草胺可以通过多种途径合成。 一种常见的方法是在受控条件下使氰尿酰氯与异丙胺和甲硫基胺反应 . 工业生产通常采用高效液相色谱 (HPLC) 和气相色谱-质谱联用 (GC-MS) 进行纯化和质量控制 .

化学反应分析

丙草胺会发生各种化学反应,包括:

氧化: 丙草胺可以被氧化形成亚砜和砜.

这些反应中常用的试剂包括过氧化氢等氧化剂和用于光降解的紫外光。 这些反应形成的主要产物是亚砜、砜和各种羟基化衍生物 .

相似化合物的比较

丙草胺经常与其他三嗪类除草剂如莠去津和西玛津进行比较。 虽然这三种化合物都抑制光合作用,但丙草胺以其较低的急性毒性和更长的有效期而闻名 . 类似化合物包括:

莠去津: 另一种急性毒性较高的三嗪类除草剂。

西玛津: 结构和功能相似,但环境持久性和降解途径不同。

属性

IUPAC Name |

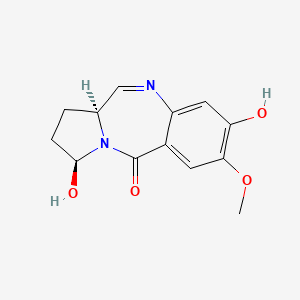

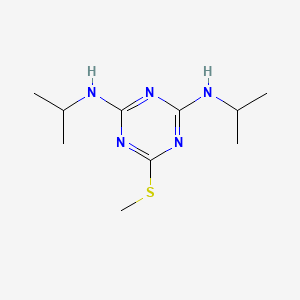

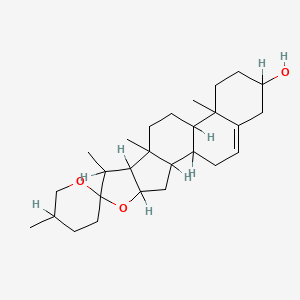

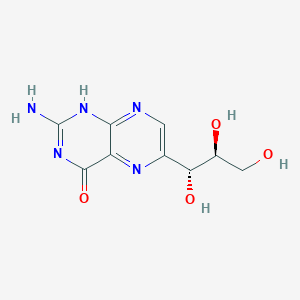

6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEVYOVXGOFMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5S | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024272 | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prometryn appears as colorless crystals. Used as an herbicide., Colorless or white odorless solid; [HSDB] | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubilities in organic solvents at 25 °C. [Table#4783], Solubilities in organic solvents at 20 °C [Table#4784], In water solubility, 33 mg/L at 25 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.157 g/cu cm at 20 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000002 [mmHg], 1.24X10-6 mm Hg at 25 °C | |

| Record name | Prometryn | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6852 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibits photolysis of water in the photosynthetic process. Also inhibits oxidative phosphorylation /in plants/, Primary mode of action /in plants/ is inhibition of photolysis of water in photosynthetic process. Prometryn has been shown to have other biol effects, such as inhibition of oxidative phosphorylation., Mechanism of action/in target species/: inhibits electron transport., For more Mechanism of Action (Complete) data for PROMETRYNE (7 total), please visit the HSDB record page. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White powder, WHITE SOLID | |

CAS No. |

7287-19-6 | |

| Record name | PROMETRYN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prometryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prometryn [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prometryn | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prometryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prometryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K20TB75IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119 °C | |

| Record name | PROMETRYNE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of prometryn?

A1: Prometryn, a methylthio-s-triazine herbicide, primarily acts by inhibiting photosynthesis. It binds to the D1 protein in photosystem II (PSII), blocking electron transport and disrupting the photosynthetic process [, , ]. This ultimately leads to the death of susceptible plants.

Q2: Does prometryn affect other cellular processes besides photosynthesis?

A2: Yes, research suggests that prometryn exposure can also induce oxidative stress in various organisms [, , , , ]. This is characterized by an imbalance between reactive oxygen species (ROS) production and the organism's ability to detoxify them, leading to cellular damage. Additionally, prometryn has been shown to affect mitochondrial function and signaling pathways in the heart of mice [].

Q3: What is the molecular formula and weight of prometryn?

A3: Prometryn has the molecular formula C9H19N5S and a molecular weight of 241.35 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of prometryn?

A4: Yes, studies utilizing nuclear magnetic resonance (NMR) spectroscopy, both ¹H NMR and ¹³C NMR, along with high-resolution mass spectrometry (HRMS) have been used to confirm the structure of prometryn and its derivatives [].

Q5: How does prometryn behave in different soil types?

A5: Prometryn's behavior in soil is influenced by factors like organic matter content, cation exchange capacity, and soil type. Adsorption studies demonstrate varied adsorption levels in different soils, impacting its persistence and movement []. For instance, prometryn showed higher adsorption in fibrous peat compared to muck soil [].

Q6: Can prometryn be degraded using catalytic processes?

A8: Yes, research demonstrates successful prometryn degradation using advanced oxidation processes like ozonation and TiO2 photocatalysis [, , ]. Ozonation studies revealed optimal degradation at specific pH and temperature values, highlighting the importance of controlled conditions [].

Q7: What are the byproducts of prometryn degradation via TiO2 photocatalysis?

A9: TiO2 photocatalysis, particularly under visible light with H2O2 assistance, effectively degrades prometryn. The process oxidizes methyl, thio, and amino groups into inorganic ions like nitrate and sulfate. Cyanuric acid is identified as a major end product of this degradation pathway [].

Q8: Have computational methods been used to study prometryn?

A10: While specific computational studies are not extensively detailed in the provided abstracts, the development of a novel prometryn-like hapten for antibody generation suggests the use of molecular modeling and design in prometryn research []. This highlights the potential application of computational tools in understanding prometryn's interactions and designing related compounds.

Q9: How do structural modifications of prometryn influence its activity?

A11: While the provided abstracts do not delve into specific structural modifications of prometryn, they highlight the importance of its structure for its activity. The development of a novel hapten that mimics prometryn's structure, particularly the isopropyl group, emphasizes the significance of specific structural features for antibody recognition and potential applications in detection systems [].

Q10: What is known about the stability of prometryn in different environments?

A12: Prometryn demonstrates varying stability depending on the environmental matrix. Studies indicate its persistence in soil, with residues detected even months after application []. Conversely, it exhibits faster degradation in water, with half-lives ranging from 0.7 to 1.9 days, highlighting the influence of environmental factors on its breakdown [].

Q11: What are the implications of prometryn residues in food crops?

A13: Prometryn residues in food crops are a concern for human health. While studies reported no detectable prometryn residues in harvested rice following recommended application doses, suggesting low risk [], continuous monitoring and assessment are crucial to ensure food safety and prevent potential health risks.

Q12: Does the efficacy of prometryn vary depending on its application timing?

A18: Yes, the timing of prometryn application significantly influences its efficacy. Pre-emergence applications, especially when incorporated into the soil, have demonstrated greater effectiveness in controlling black nightshade compared to post-emergence treatments []. This highlights the importance of application timing for optimal weed control.

Q13: Is there evidence of weed resistance developing against prometryn?

A19: While not directly addressed in the provided abstracts, long-term field studies on black nightshade control suggested a potential decline in prometryn efficacy over time []. This emphasizes the need for further investigation to understand potential resistance development and explore sustainable weed management strategies.

Q14: What are the toxicological effects of prometryn on aquatic organisms?

A20: Prometryn exposure can induce oxidative stress in aquatic organisms, including zebrafish [, ]. Studies have reported changes in antioxidant enzyme activity and increased lipid peroxidation, indicating cellular damage []. These findings emphasize the potential ecological risks of prometryn contamination in aquatic ecosystems.

Q15: What are the potential human health concerns associated with prometryn exposure?

A21: Although applied to control weeds, prometryn's potential to leach and contaminate water sources raises concerns about human exposure. A case study reported metabolic acidosis in a patient following prometryn ingestion [], indicating its potential toxicity and highlighting the need for safe handling and application practices to minimize human health risks.

Q16: Can prometryn impact the immune system of exposed organisms?

A22: Research on crabs (Eriocheir sinensis) chronically exposed to prometryn revealed alterations in their immune response []. These findings suggest that prometryn, beyond its herbicidal action, can interfere with the immune system of non-target organisms, potentially affecting their overall health and survival.

Q17: Can plants contribute to the removal of prometryn from contaminated environments?

A23: Yes, certain plant species, such as marsh pennywort (Hydrocotyle vulgaris), have demonstrated the ability to remove prometryn from contaminated water through phytoextraction []. This phytoremediation approach offers a promising strategy for decontaminating prometryn-polluted aquatic environments and mitigating its ecological impact.

Q18: What are the environmental implications of prometryn metabolites?

A24: While prometryn degradation can reduce its toxicity, the potential ecological impact of its metabolites requires careful consideration. The formation of metabolites like 2,4-diamino-1,3,5-triazine and 2,4,6-trihydroxy-1,3,5-triazine during plant metabolism [] necessitates further research to understand their fate, persistence, and potential long-term effects on the environment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

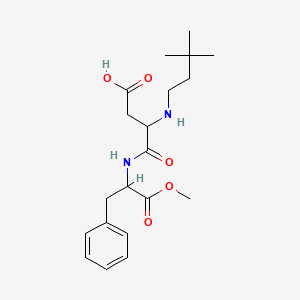

![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)